![molecular formula C12H6Cl2N2S B2425546 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 827614-30-2](/img/structure/B2425546.png)

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

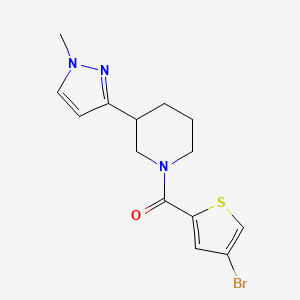

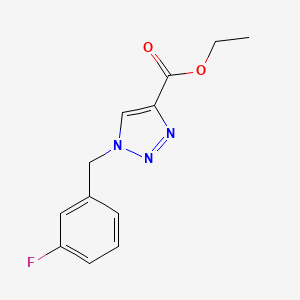

“4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine” is a chemical compound with the empirical formula C12H6Cl2N2S . It is a derivative of thienopyrimidine, which is a fused pyrimidine compound and a structural analog of purines . Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their various biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” includes two chlorine atoms, a thieno group, and a pyrimidine ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 281.16 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

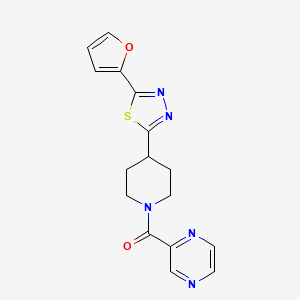

Facile Synthesis Methods : New derivatives of thieno[3,2-d]pyrimidine, including 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine, can be synthesized using efficient methods. These methods are crucial for exploring their biological significance due to the varied medicinal and biological activities of thienopyrimidine derivatives (Song, 2007).

Novel Synthetic Routes : Innovative synthetic strategies for creating various thieno[3,2-d]pyrimidine derivatives have been developed. These methods often involve reactions with different reagents to produce a range of compounds with potential biological activities (Cai Dejiao, 2011).

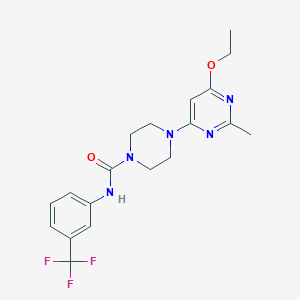

Biological and Pharmacological Activities

Anticancer Properties : Some derivatives of this compound have shown promising anticancer activities. These compounds have been tested against various cancer cell lines and have demonstrated significant growth inhibitory effects (Elansary et al., 2012).

Antimicrobial and Anti-inflammatory Effects : Derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. This exploration is part of broader research into the potential of thieno[2,3-d]pyrimidine compounds in treating infections and inflammation (Tolba et al., 2018).

Radioprotective and Antitumor Activity : Certain novel thieno[2,3-d]pyrimidine derivatives, related to this compound, have shown both radioprotective and antitumor activities, which are significant in cancer therapy and protection against radiation (Alqasoumi et al., 2009).

Mechanism of Action

Future Directions

Thienopyrimidine derivatives, including “4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly in the development of anticancer drugs . Future research may focus on exploring their potential therapeutic applications and improving their synthesis methods.

properties

IUPAC Name |

4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATKJCHDNFGCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)

![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)

![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)